
(2-Methyl-3-methylidenepent-4-en-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-3-methylidenepent-4-en-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a branched aliphatic chain, which includes both a methyl group and a methylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-methylidenepent-4-en-2-yl)benzene can be achieved through several methods. One common approach involves the alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the use of Grignard reagents. For example, the reaction of benzyl chloride with a Grignard reagent derived from 2-methyl-3-methylidenepent-4-en-2-yl bromide can yield the desired compound. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic processes using solid acid catalysts, such as zeolites, can be employed to facilitate the alkylation reaction. These methods offer advantages in terms of catalyst recovery and reuse, as well as reduced environmental impact.
化学反应分析
Types of Reactions
(2-Methyl-3-methylidenepent-4-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bonds to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents for these reactions include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: HNO3 and H2SO4 for nitration, Cl2 or Br2 for halogenation.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
科学研究应用
(2-Methyl-3-methylidenepent-4-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of (2-Methyl-3-methylidenepent-4-en-2-yl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. For example, in electrophilic aromatic substitution reactions, the presence of the aliphatic chain can activate the benzene ring towards electrophiles.
In biological systems, the compound may interact with cellular targets through hydrophobic interactions, hydrogen bonding, and van der Waals forces. These interactions can affect the compound’s binding affinity and specificity for its molecular targets, such as enzymes or receptors.
相似化合物的比较
(2-Methyl-3-methylidenepent-4-en-2-yl)benzene can be compared with other similar compounds, such as:
Toluene: A simpler aromatic hydrocarbon with a single methyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Features an isopropyl group attached to the benzene ring.
Uniqueness
The uniqueness of this compound lies in its branched aliphatic chain, which imparts distinct chemical and physical properties compared to its simpler counterparts
属性
CAS 编号 |
112824-49-4 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC 名称 |
(2-methyl-3-methylidenepent-4-en-2-yl)benzene |
InChI |
InChI=1S/C13H16/c1-5-11(2)13(3,4)12-9-7-6-8-10-12/h5-10H,1-2H2,3-4H3 |
InChI 键 |
KNMFLZZDFRCSQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C(=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)

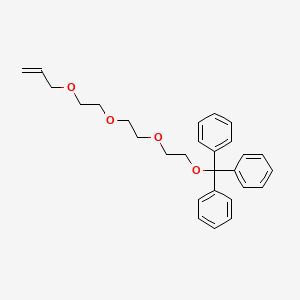
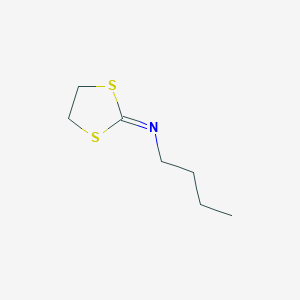
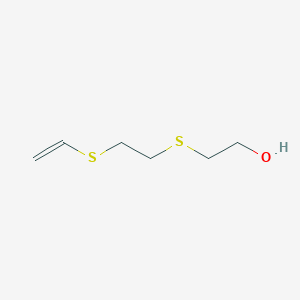
![Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14305323.png)
![4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid](/img/structure/B14305331.png)
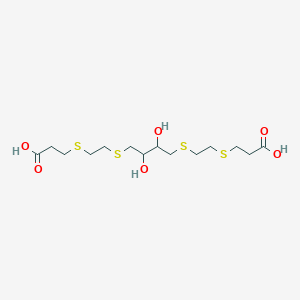
![2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14305344.png)

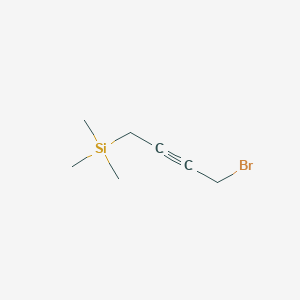

![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
